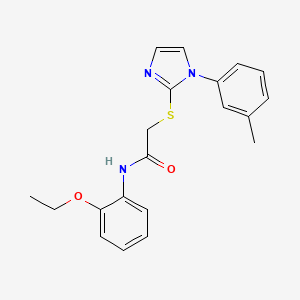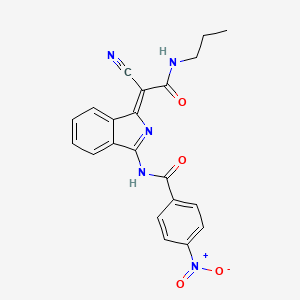
N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of chronic pain. It is a small molecule that selectively targets the AT2 receptor, which is found in the peripheral nervous system. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.
科学的研究の応用
Synthesis and Antibacterial Activity
Several derivatives, including N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, have been synthesized and characterized, showing significant antibacterial activity. This activity highlights their potential as templates for developing new antibacterial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Anticonvulsant Properties
Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a core structure with N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, demonstrated their anticonvulsant activity. This suggests potential applications in the development of anticonvulsant medications (Zeynep Aktürk, F. Kılıç, K. Erol, Varol Pabuccuoglu, 2002).
Anticancer Activities
Studies on derivatives of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have shown reasonable anticancer activity against various cancer cell lines, including melanoma. These findings are critical for the development of new anticancer agents (M. Duran, Ş. Demirayak, 2012).
Antioxidant Properties
The antioxidant capabilities of similar compounds have been explored, with some derivatives demonstrating significant antioxidant activity. This activity is essential for developing drugs to combat oxidative stress-related diseases (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
Imaging Applications
Carbon-11-labeled derivatives of N-(2-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized for potential applications in positron emission tomography (PET) imaging, aiding in the visualization of biological processes at the molecular level (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-18-10-5-4-9-17(18)22-19(24)14-26-20-21-11-12-23(20)16-8-6-7-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTUFMTUHXFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598021.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)


![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)


![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

